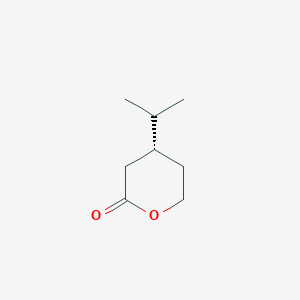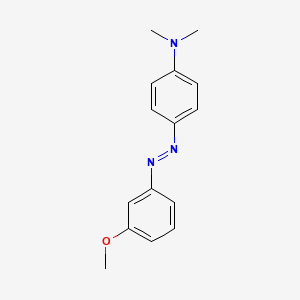
N,N-Dimethyl-p-(3-methoxyphenylazo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-p-(3-methoxyphenylazo)aniline: is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a methoxy group (-OCH₃) and the other with a dimethylamino group (-N(CH₃)₂). This compound is often used as a dye intermediate and has applications in various fields including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Azo Coupling Reaction: The primary method for synthesizing N,N-Dimethyl-p-(3-methoxyphenylazo)aniline involves an azo coupling reaction. This process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For instance, the diazotization of 3-methoxyaniline can be followed by coupling with N,N-dimethylaniline under acidic conditions to form the desired azo compound.
Reduction of Schiff Bases: Another method involves the reduction of Schiff bases.
Industrial Production Methods: Industrial production of this compound generally follows the azo coupling route due to its efficiency and scalability. The process involves strict control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-p-(3-methoxyphenylazo)aniline can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-p-(3-methoxyphenylazo)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments. It is also used in the study of azo compound reactivity and stability.
Biology: Employed in the development of biological stains and markers due to its vivid coloration.
Medicine: Investigated for potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of dyes for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-(3-methoxyphenylazo)aniline primarily involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The azo group can also participate in electron transfer reactions, influencing the redox state of the target molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
N,N-Dimethylaniline: Lacks the azo and methoxy groups, making it less reactive in certain applications.
p-Anisidine: Contains a methoxy group but lacks the azo and dimethylamino groups.
Aniline: The simplest aromatic amine, lacking both the azo and methoxy groups.
Uniqueness: N,N-Dimethyl-p-(3-methoxyphenylazo)aniline is unique due to the presence of both the azo and methoxy groups, which confer specific reactivity and properties. The azo group allows for vivid coloration, making it useful in dye applications, while the methoxy group can influence the compound’s electronic properties and reactivity .
Properties
CAS No. |
20691-83-2 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-9-7-12(8-10-14)16-17-13-5-4-6-15(11-13)19-3/h4-11H,1-3H3 |
InChI Key |
BGKFVSREYGJGDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


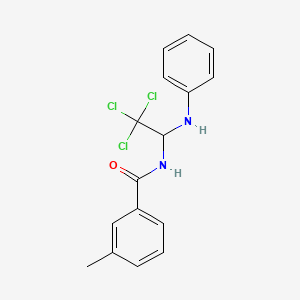
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)
![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

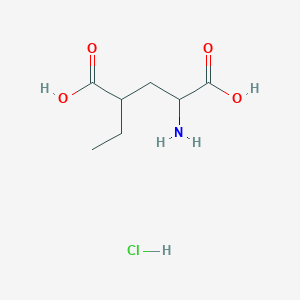
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)
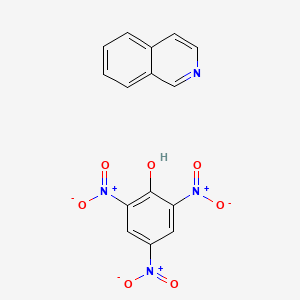

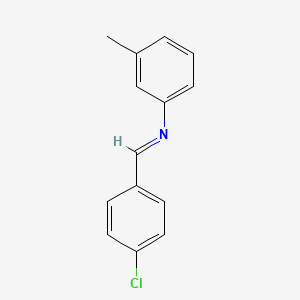
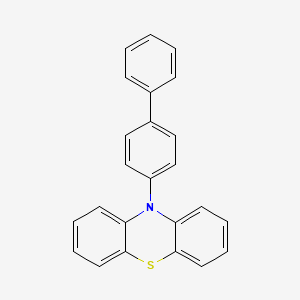
![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)
